

Application Notes: (-)-DHMEQ for In Vivo Administration in Murine Models

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Compound of Interest

Compound Name: (-)-DHMEQ

Cat. No.: B3182211

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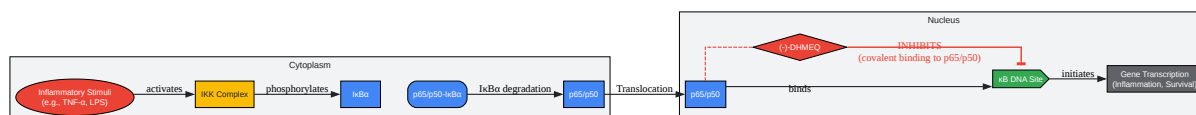
Introduction

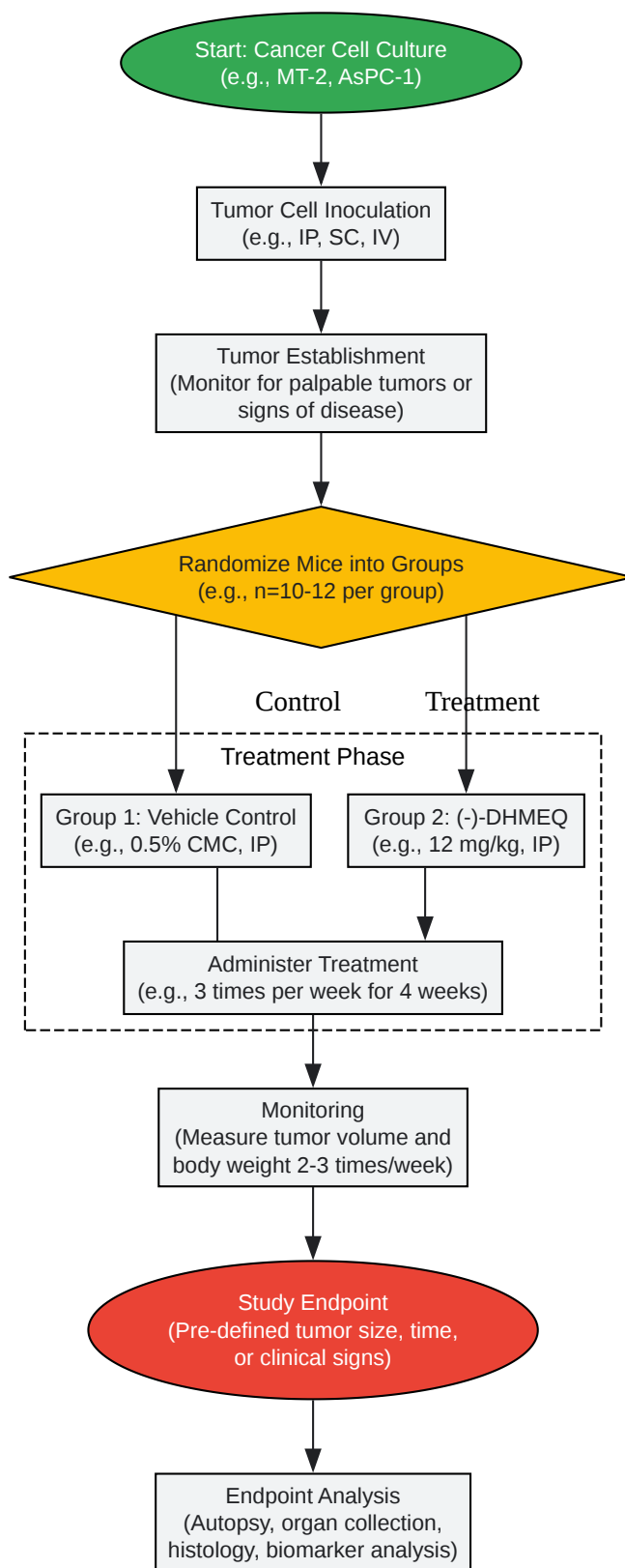
(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a potent and specific inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] Developed as a synthetic derivative of the microbial metabolite epoxyquinomicin C, (-)-DHMEQ exhibits significant anti-inflammatory and anti-cancer properties in a variety of preclinical disease models.[2][3] Its unique mechanism of action involves the irreversible, covalent binding to specific cysteine residues on NF-κB family proteins, including p65, cRel, RelB, and p50, thereby directly inhibiting their DNA-binding activity.[1][2] This direct inhibition of the final step in the NF-κB activation pathway contributes to its high specificity and favorable toxicity profile observed in animal studies.[4][5]

These notes provide a comprehensive overview of the protocols for the in vivo administration of (-)-DHMEQ to mice, summarizing dosages, administration routes, and experimental findings from various studies. The provided methodologies and data are intended to guide researchers in designing and executing their own in vivo studies.

Mechanism of Action: NF-κB Inhibition

(-)-DHMEQ targets both the canonical and non-canonical NF-κB signaling pathways.[4] In the canonical pathway, it binds to p65 and p50 subunits. In the non-canonical pathway, it targets RelB.[2][4] This binding physically obstructs the ability of the NF-κB dimers to bind to their target DNA sequences in the nucleus, preventing the transcription of pro-inflammatory and pro-survival genes.[4][6] While initially thought to inhibit nuclear translocation, it is now understood that the primary mechanism is the direct inactivation of NF-κB's DNA-binding capabilities.[2][4]





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